2-((5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone
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Description
2-((5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H25N5O3S and its molecular weight is 439.53. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research into pyridine derivatives, including compounds similar to 2-((5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone, has demonstrated variable and modest antimicrobial activity against investigated strains of bacteria and fungi. The antimicrobial properties of these compounds are attributed to their structural features, particularly the presence of substituted benzothiazoles and pyridine carboxylic acids. Such compounds have been synthesized and tested for their ability to inhibit microbial growth, showing promise in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antiviral Properties
The exploration of pyridine and pyrazolo[3,4-b]pyridin derivatives reveals their potential antiviral applications. These compounds have been evaluated for their effectiveness against various viruses, including HSV1 and HAV-MBB. The synthesis of these derivatives involves the diazotization of certain precursors and subsequent reactions to yield compounds with significant antiviral activities. This research paves the way for the development of new antiviral drugs that can be used in the treatment of viral infections (Attaby et al., 2006).
Properties
IUPAC Name |
2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-3-19-24-22(30-25-19)16-4-9-20(23-14-16)31-15-21(28)27-12-10-26(11-13-27)17-5-7-18(29-2)8-6-17/h4-9,14H,3,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWNKAHQZPUSNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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